molecular formula C11H12N2 B1532619 (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 828926-06-3

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B1532619
CAS No.: 828926-06-3
M. Wt: 172.23 g/mol
InChI Key: IGJCZZMPAPFDGB-LLVKDONJSA-N
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Description

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a complex structure that includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.

    5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The racemic mixture of the compound.

    5-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile: A structural isomer with different chemical properties.

Uniqueness

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall chemical reactivity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJCZZMPAPFDGB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739741
Record name (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828926-06-3
Record name (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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